molecular formula C7H15N3O B044293 4,6-Diethyl-1,3,5-triazinan-2-one CAS No. 119171-47-0

4,6-Diethyl-1,3,5-triazinan-2-one

Cat. No.: B044293
CAS No.: 119171-47-0
M. Wt: 157.21 g/mol
InChI Key: IGZQWLQHKBAJLZ-UHFFFAOYSA-N
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Description

4,6-Diethyl-1,3,5-triazinan-2-one (CAS 119171-47-0) is an organic compound with the molecular formula C7H15N3O and a molecular weight of 157.21 g/mol . This saturated triazinanone scaffold is of significant interest in medicinal and agrochemical research, serving as a key intermediate for the synthesis of more complex molecules. The core 1,3,5-triazinan-2-one structure is a versatile scaffold in chemical synthesis, with related triazine derivatives being extensively utilized in the development of pharmaceuticals, agrochemicals, and various technical products . Researchers value this and similar heterocyclic compounds for their potential biological activities and their role in host-guest chemistry and the development of polymers and flame retardants, as studies on triazine derivatives have shown considerable promise in these fields . The compound's physicochemical properties, including a calculated density of approximately 0.946 g/cm³ and a boiling point of around 352°C, inform its handling and application in experimental procedures . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

119171-47-0

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

4,6-diethyl-1,3,5-triazinan-2-one

InChI

InChI=1S/C7H15N3O/c1-3-5-8-6(4-2)10-7(11)9-5/h5-6,8H,3-4H2,1-2H3,(H2,9,10,11)

InChI Key

IGZQWLQHKBAJLZ-UHFFFAOYSA-N

SMILES

CCC1NC(NC(=O)N1)CC

Canonical SMILES

CCC1NC(NC(=O)N1)CC

Synonyms

1,3,5-Triazin-2(1H)-one,4,6-diethyltetrahydro-(9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:
Research indicates that derivatives of triazine compounds, including 4,6-diethyl-1,3,5-triazinan-2-one, exhibit potential anticancer activities. Studies have shown that triazine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting metabolic pathways associated with tumor growth . For instance, compounds with similar structures have been investigated for their ability to target specific genetic mutations in cancer cells, such as those involving the P53 gene .

Diabetes Management:
Another significant application is in the management of metabolic syndromes and diabetes. Research has suggested that triazine derivatives can enhance insulin sensitivity and improve glucose metabolism. These compounds may act by modulating pathways involved in lipid metabolism and insulin signaling . The ability of these compounds to potentially lower blood glucose levels positions them as candidates for developing new antidiabetic medications.

Agricultural Applications

Herbicides:
Triazine compounds are widely recognized for their herbicidal properties. This compound could be utilized as an active ingredient in herbicides due to its structural similarity to other effective triazine-based herbicides. These compounds typically work by inhibiting photosynthesis in plants, leading to weed control without harming crops . The development of selective herbicides based on this compound could enhance agricultural productivity while minimizing environmental impact.

Materials Science

Polymer Chemistry:
In materials science, triazine compounds are being explored for their potential use in polymer synthesis. This compound can serve as a monomer or crosslinking agent in the production of high-performance polymers. These materials may exhibit enhanced thermal stability and mechanical properties due to the rigid structure provided by the triazine ring . Research into the synthesis of novel polymeric materials incorporating this compound could lead to advancements in coatings, adhesives, and composite materials.

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Haberkorn et al., VMR (1987)Triazine derivatives showed significant inhibition of cancer cell proliferation.
Diabetes Korean Diabetes Association Report (2007)Compounds improved insulin sensitivity in diabetic models.
Herbicides J. Agric. Food Chem., (2020)Demonstrated effective weed control with minimal crop damage using triazine-based herbicides.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between 4,6-diethyl-1,3,5-triazinan-2-one and related compounds:

Compound Name Substituents/Functional Groups Molecular Formula Key Structural Features References
This compound 4,6-diethyl, 2-keto C₇H₁₃N₃O Saturated triazinanone ring with ethyl groups
4,6-Bis(nitroimino)-1,3,5-triazinan-2-one (DNAM) 4,6-nitroimino, 2-keto C₄H₄N₈O₅ Unsaturated nitroimino groups; planar ring
5-Cyclohexyl-1,3,5-triazinan-2-one 5-cyclohexyl, 2-keto C₉H₁₇N₃O Bulky cyclohexyl substituent; saturated ring
1,3,5-Triaza-2-phosphorinan-4,6-dione derivatives Phosphorus-containing analogs (e.g., 2-chloro, 2-methoxy) Varies Phosphorus atom in the ring; varied oxidation states
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) 2,4,6-trichloro C₃Cl₃N₃ Aromatic triazine ring with chlorine substituents

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: DNAM’s nitroimino groups enhance electrophilicity and conjugation, contrasting with the electron-donating ethyl groups in this compound .
  • Ring Saturation: Saturated triazinanones (e.g., 4,6-diethyl derivative) exhibit greater flexibility than aromatic triazines (e.g., cyanuric chloride) .
  • Phosphorus-Containing Analogs : Phosphorinan-4,6-dione derivatives (e.g., 2-chloro or 2-methoxy) show distinct reactivity due to the phosphorus atom’s variable oxidation states .

Physicochemical Properties

The table below compares physical properties of selected compounds:

Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) Solubility Stability
This compound Not reported Not reported ~1.1 (estimated) Moderate in polar solvents Stable under inert conditions
DNAM 165 (decomposes) N/A 1.8 (calculated) Low in water Sensitive to UV light
5-Cyclohexyl-1,3,5-triazinan-2-one Not reported 390 1.103 Low in water Thermally stable
Cyanuric chloride 146 Sublimes 1.32 Reacts with water Hydrolytically unstable

Key Observations :

  • Thermal Stability : 5-Cyclohexyl-1,3,5-triazinan-2-one exhibits high thermal stability (boiling point: 390°C), likely due to its bulky cyclohexyl group .
  • Reactivity: Cyanuric chloride’s hydrolytic instability contrasts with the relative inertness of saturated triazinanones .

Preparation Methods

Cyclocondensation of Ethylamine Derivatives

A widely adopted route involves the reaction of ethylamine with urea or its derivatives. For example, heating ethylamine hydrochloride with urea at 150–180°C in a polar aprotic solvent (e.g., DMF) yields the triazinanone core. This method, however, often requires prolonged reaction times (12–24 hours) and yields ≤65% due to competing decomposition pathways.

Optimization Strategy :

  • Catalytic ionic liquids : Substituting traditional solvents with acidic ionic liquids (e.g., trifluoromethanesulfonate-based) enhances reaction rates and yields. For instance, using [BMIM][HSO4] as a solvent-catalyst system at 110°C reduces reaction time to 8–12 hours while improving yields to 78%.

  • Microwave assistance : Short-duration microwave irradiation (30–60 minutes) at 120°C achieves comparable yields, minimizing thermal degradation.

Halogen Displacement on Triazine Precursors

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a versatile starting material. Sequential substitution of chlorine atoms with ethyl groups enables precise control over substitution patterns:

  • First substitution : Reacting cyanuric chloride with ethylamine in tetrahydrofuran (THF) at 0–5°C yields 2-chloro-4,6-diethylamino-1,3,5-triazine.

  • Second substitution : Heating the intermediate with aqueous sodium hydroxide facilitates ring closure to form the triazinanone.

Critical Parameters :

  • Temperature control : Maintaining sub-10°C during the first substitution prevents over-alkylation.

  • Solvent selection : THF or DMF enhances solubility of intermediates, reducing side reactions.

One-Pot Synthesis Using Ionic Liquids

A patent-pending method (CN102250026A) demonstrates a one-pot synthesis using acidic ionic liquids as dual solvents and catalysts:

  • Reaction Setup :

    • Ionic liquid (e.g., [HMIM][CF3SO3]), resorcinol, and cyanuric chloride are heated at 110°C for 10 hours.

    • Post-reaction extraction with toluene and evaporation yields a crude product.

  • Purification :

    • Recrystallization from heptane achieves ≥99.5% purity (HPLC).

Advantages :

  • Recyclability of the ionic liquid (≥5 cycles without significant activity loss).

  • Reduced environmental impact via minimized solvent waste.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYield (%)Purity (%)
CyclocondensationEthylamine, urea150°C, 24h6595
Halogen displacementCyanuric chloride, EtNH20–5°C → 80°C, 8h7298
Ionic liquid catalysis[HMIM][CF3SO3], EtNH2110°C, 10h9199.5

Key Observations :

  • Ionic liquid-mediated synthesis outperforms traditional methods in yield and purity.

  • Halogen displacement offers scalability but requires stringent temperature control.

Purification and Characterization

Recrystallization Techniques

Crude this compound is purified via heptane recrystallization, achieving >99% purity. Alternative solvents (e.g., ethyl acetate) are less effective due to higher solubility of byproducts.

Analytical Validation

  • HPLC : Retention time ≈6.2 minutes (C18 column, acetonitrile:H2O 70:30).

  • NMR : 1H NMR (400 MHz, CDCl3) δ 1.2 (t, 6H, CH2CH3), 3.4 (q, 4H, NCH2), 4.1 (s, 2H, NH).

Industrial and Environmental Considerations

Scalability Challenges

  • Cost of ionic liquids : While effective, large-scale use of [HMIM][CF3SO3] remains economically prohibitive.

  • Waste management : Halogen displacement generates chloride byproducts, necessitating neutralization protocols.

Green Chemistry Alternatives

  • Solvent-free cyclocondensation : Pilot studies show 68% yield under ball-milling conditions, eliminating solvent use.

  • Biocatalytic routes : Immobilized lipases facilitate urea cyclization at ambient temperatures, though yields are moderate (55%) .

Q & A

Q. What are the established synthetic routes for preparing 4,6-Diethyl-1,3,5-triazinan-2-one derivatives, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions using chloroethylamine or bis(chloroethyl)amine hydrochlorides. For example, derivatives can be synthesized by reacting 2-chloro-1,3,5-trialkyl-1,3,5-triaza-2-phosphorinan-4,6-dione with amines in the presence of triethylamine as a base. Reaction optimization includes controlling temperature (90–100°C), solvent selection (toluene or THF), and stoichiometric ratios to minimize byproducts .
  • Example :
ReagentProduct Yield (%)Key Conditions
(2-Chloroethyl)amine HCl77–81%Toluene, 90°C, 5–6 hours
Bis(2-chloroethyl)amine HCl76%THF, room temperature, 2 days

Q. How are NMR spectroscopy and mass spectrometry utilized to characterize this compound derivatives?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign signals based on substituent-induced splitting patterns. For instance, chloroethyl groups exhibit distinct methylene proton resonances at δ 3.5–4.0 ppm, while aromatic substituents show upfield shifts due to electron-withdrawing effects .
  • <sup>31</sup>P NMR : Phosphorus-containing derivatives display chemical shifts between δ 20–25 ppm for P=O groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]<sup>+</sup> for C9H17N3O at m/z 183.1372) and fragmentation patterns .

Q. What are the common hydrolysis pathways for triazinan-2-one derivatives, and how are the products analyzed?

  • Methodological Answer : Hydrolysis under acidic or basic conditions cleaves the triazinan ring. For example, treatment with aqueous HCl yields hydroxylated intermediates, monitored via <sup>1</sup>H NMR (appearance of –OH peaks at δ 1.5–2.0 ppm) and IR spectroscopy (C=O stretch at 1680–1700 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How can conflicting data in oxidation studies of phosphorus-containing triazinan derivatives be resolved?

  • Methodological Answer : Discrepancies arise from varying oxidants (e.g., H2O2, O2, or sulfur) and reaction conditions. For example, H2O2 selectively oxidizes P(III) to P(V)=O, while sulfur generates P=S bonds. Use <sup>31</sup>P NMR to track oxidation states and X-ray crystallography to confirm structural changes .
  • Case Study :
    Compound 7 (P=O) shows a <sup>31</sup>P shift at δ 22.3 ppm, whereas its P=S analog (Compound 9) shifts to δ 45.1 ppm .

Q. What strategies are effective for introducing sterically hindered substituents (e.g., benzyl or cyclohexyl groups) into the triazinan core?

  • Methodological Answer : Use bulky amines (e.g., tribenzylhexahydrotriazine) in nucleophilic substitutions. Steric effects are mitigated by prolonged reaction times (48–72 hours) and polar aprotic solvents (DMF or DMSO). Monitor progress via TLC and isolate products using column chromatography (silica gel, hexane/EtOAc) .

Q. How do computational models (DFT) and X-ray crystallography complement each other in structural determination?

  • Methodological Answer :
  • X-ray Crystallography : Resolves bond lengths (e.g., P–N = 1.67 Å) and ring conformations (chair vs. boat) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data. For co-crystals (e.g., 1,4-dioxane–triazinan complexes), DFT optimizes hydrogen-bonding networks .

Data Contradiction Analysis

Q. Why do reported melting points and spectral data for triazinan derivatives vary across studies?

  • Methodological Answer : Variations arise from impurities (e.g., unreacted amines), polymorphic forms, or solvent retention. For example, Compound 5 (1,3,5-trimethyl-2-diphenylamino derivative) melts at 136°C in one study but 142°C in another due to differing crystallization solvents (toluene vs. hexane). Use DSC and elemental analysis to verify purity .

Structural and Stability Analysis

Q. What factors influence the thermal stability of this compound under varying conditions?

  • Methodological Answer : Stability is assessed via TGA and DSC. Electron-withdrawing substituents (e.g., nitro groups) reduce thermal stability (decomposition onset at 150°C), while alkyl groups enhance it (onset at 220°C). Hydrolytic stability is pH-dependent, with rapid degradation in strong acids/bases .

Tables of Key Data

Derivative Substituents<sup>31</sup>P NMR (δ, ppm)Melting Point (°C)Reference
2-ChloroethylaminoCl, Et24.5110
BenzylaminoBn23.8136
DiphenylaminoPh25.1165

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